4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate
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Overview
Description
4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate is a chemical compound with a complex structure that includes a benzopyran ring system. This compound is known for its various biological activities and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate typically involves the reaction of 4-Oxo-2-phenyl-4H-1-benzopyran with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Baicalin: 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid.
Baicalein: 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran.
Quercetin: A flavonoid with a similar benzopyran structure.
Uniqueness
4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate is unique due to its specific functional groups and the resulting biological activities. Its methanesulfonate group may confer unique properties compared to other similar compounds.
Properties
CAS No. |
796-60-1 |
---|---|
Molecular Formula |
C16H12O5S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(4-oxo-2-phenylchromen-7-yl) methanesulfonate |
InChI |
InChI=1S/C16H12O5S/c1-22(18,19)21-12-7-8-13-14(17)10-15(20-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
CLRWKPAQUGJFDD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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